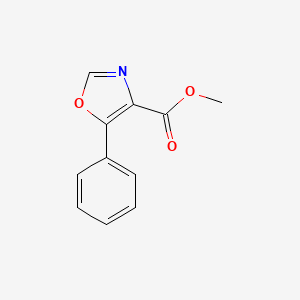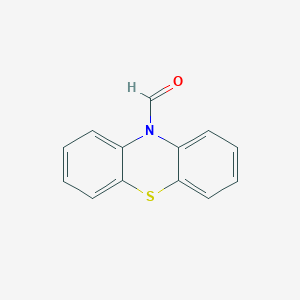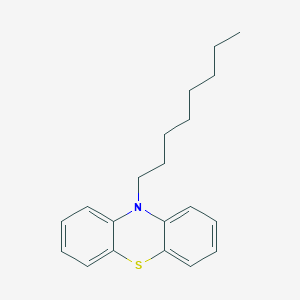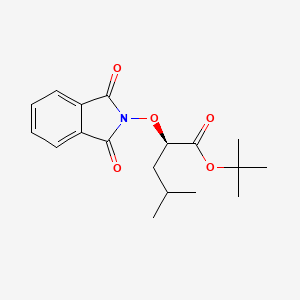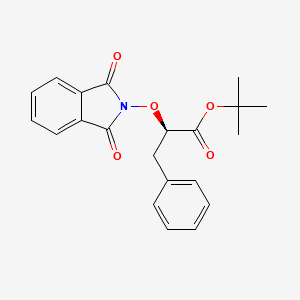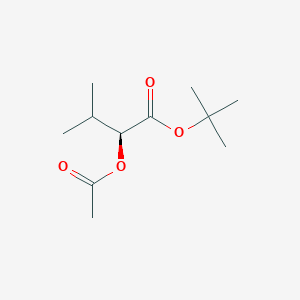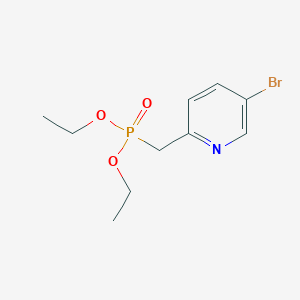
Diethyl ((5-bromopyridin-2-yl)methyl)phosphonate
説明
Diethyl ((5-bromopyridin-2-yl)methyl)phosphonate, also known as BpMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BpMP is a phosphonate ester that contains a bromine atom and a pyridine ring. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.
科学的研究の応用
Antitumor Properties
Diethyl phosphonate derivatives, similar in structure to Diethyl ((5-bromopyridin-2-yl)methyl)phosphonate, have shown potential in cancer treatment. For instance, novel derivatives with a diethyl[(aryl)methyl]phosphonate moiety have displayed inhibitory properties against various human cancer cell lines. These compounds were synthesized through crotonic condensation processes and exhibited promising IC50 values against cancer cell lines such as RD, PC3, HCT116, and MCF7 (Makarov et al., 2016).
Herbicidal Activity
Derivatives of diethyl phosphonate have also been synthesized for potential use as herbicides. For example, a study successfully synthesized diethyl [(5-amino-4-cyano-3-methylsulfanyl-pyrazol-1-yl)–(4-fluorophenyl)methyl] phosphonate, which showed potent herbicidal activity against monocotyledonous and dicotyledonous plants. This demonstrates the potential for using these compounds in agricultural settings (Xiao, Li, & Shi, 2008).
Biological Properties of α-Thymidine Derivatives
Diethyl phosphonate derivatives have also been explored in the synthesis of α-thymidine derivatives with potential biological applications. A study involved treating diethyl(N-arylaminocarbonyl)methyl phosphonates with various reagents to produce α-thymidine derivatives. These compounds demonstrated stability, low toxicity in cell cultures, and the ability to penetrate cells, indicating potential for biological research and medical applications (Ivanov et al., 2013).
Phosphonates in Organic Synthesis
Diethyl phosphonates, including Diethyl ((5-bromopyridin-2-yl)methyl)phosphonate, play a crucial role in organic synthesis. They are key intermediates in synthesizing various organic compounds due to their reactivity and versatility. This includes their use in the synthesis of isoindolinone derivatives, which have potential pharmaceutical applications (Jóźwiak et al., 2014).
Cytotoxicity in Cancer Research
Phosphonate derivatives have been explored for their cytotoxic properties against cancer cells. Research has shown that certain diethoxyphosphonate derivatives can be cytotoxic to specific cancer cell lines, suggesting their potential use in cancer treatment (Piotrowska et al., 2011).
特性
IUPAC Name |
5-bromo-2-(diethoxyphosphorylmethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrNO3P/c1-3-14-16(13,15-4-2)8-10-6-5-9(11)7-12-10/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHRUJPAPFLBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=NC=C(C=C1)Br)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl ((5-bromopyridin-2-yl)methyl)phosphonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



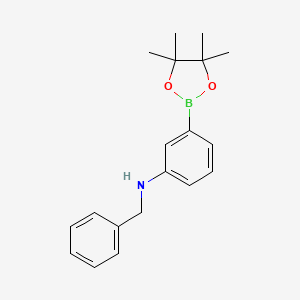
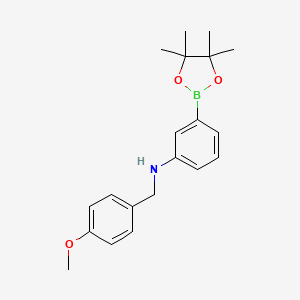
![(1R,4S)-2-Aza-bicyclo[2.2.1]heptane](/img/structure/B3132902.png)


![1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B3132919.png)
